molecular formula C42H45N11O6 B1193814 ZNL-02-096

ZNL-02-096

Cat. No.: B1193814
M. Wt: 799.893
InChI Key: LZUDSNUROXNVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZNL-02-096 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Developed by conjugating the clinical-stage Wee1 inhibitor AZD1775 (adavosertib) to the cereblon (CRBN)-binding ligand pomalidomide, this compound leverages the ubiquitin-proteasome system to induce Wee1 degradation in a CRBN-dependent manner . This approach addresses key limitations of AZD1775, such as off-target inhibition of polo-like kinase 1 (PLK1) and dose-limiting toxicities .

Key attributes of this compound include:

  • Sub-micromolar degradation potency: Achieves Wee1 degradation at doses 10-fold lower than AZD1775’s inhibitory concentrations .
  • Selectivity: Retains AZD1775’s biochemical selectivity but avoids PLK1 degradation, mitigating hematologic side effects .
  • Synergy with PARP inhibitors: Demonstrates enhanced efficacy in ovarian cancer models when combined with Olaparib, a PARP inhibitor, by exacerbating DNA damage and G2/M checkpoint disruption .

Properties

Molecular Formula

C42H45N11O6

Molecular Weight

799.893

IUPAC Name

4-((3-(4-(4-((2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)phenyl)piperazin-1-yl)propyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

InChI

InChI=1S/C42H45N11O6/c1-4-19-51-38(56)29-25-44-41(48-36(29)53(51)33-11-6-10-32(46-33)42(2,3)59)45-26-12-14-27(15-13-26)50-23-21-49(22-24-50)20-7-18-43-30-9-5-8-28-35(30)40(58)52(39(28)57)31-16-17-34(54)47-37(31)55/h4-6,8-15,25,31,43,59H,1,7,16-24H2,2-3H3,(H,44,45,48)(H,47,54,55)

InChI Key

LZUDSNUROXNVPH-UHFFFAOYSA-N

SMILES

O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCCN4CCN(C5=CC=C(NC6=NC=C7C(N(C8=NC(C(C)(O)C)=CC=C8)N(CC=C)C7=O)=N6)C=C5)CC4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZNL-02-096

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

AZD1775 (Adavosertib)

Parameter AZD1775 ZNL-02-096
Mechanism ATP-competitive Wee1 inhibitor PROTAC-mediated Wee1 degradation
Selectivity Inhibits Wee1 and PLK1 Degrades Wee1; spares PLK1
Potency IC₅₀ ~100 nM (Wee1) DC₅₀ ~10 nM (Wee1 degradation)
Clinical Limitations Dose-limiting toxicities (e.g., myelosuppression) Reduced off-target effects due to PLK1 sparing
Combination Potential Synergizes with PARP inhibitors but requires sequential dosing to minimize toxicity Maintains synergy with Olaparib at lower doses

Key Distinction : this compound’s PROTAC mechanism enables catalytic, substoichiometric degradation of Wee1, achieving sustained target suppression without prolonged drug exposure .

ZN-c3

ZN-c3 is an oral, ATP-competitive Wee1 inhibitor currently in Phase I/II trials for solid tumors.

  • Safety Profile : Predominantly mild-to-moderate adverse effects (nausea, diarrhea) vs. AZD1775’s hematologic toxicities .
  • Clinical Activity : Partial responses observed in platinum-resistant ovarian cancer .

CRBN-Dependent Molecular Glue Degraders (Compounds 1 and 10)

Recent studies identified CRBN-dependent molecular glue degraders (e.g., Compounds 1 and 10) with cytotoxic effects comparable to this compound . These compounds exploit a distinct mechanism by inducing proximity between Wee1 and CRBN without requiring a covalent linker. Key differences include:

  • Drug-Likeness : Molecular glues may exhibit superior pharmacokinetic properties due to smaller molecular weights .
  • Cytotoxicity : Compounds 1 and 10 show variable cell death induction despite similar Wee1 degradation, suggesting context-dependent efficacy .

Other PROTACs (VHL-Based Wee1 Degraders)

Marine C. Aublette et al. developed PROTACs using von Hippel-Lindau (VHL) E3 ligase ligands instead of CRBN . While these degraders also spare PLK1, their reliance on VHL may alter tissue specificity or degradation kinetics compared to this compound .

Research Findings and Clinical Implications

  • Toxicity Mitigation : By avoiding PLK1 inhibition, this compound reduces hematologic side effects, a critical advantage over AZD1775 .
  • Emerging Competitors : Molecular glues and VHL-based PROTACs represent alternative strategies, but this compound remains the most extensively validated Wee1 degrader in preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZNL-02-096
Reactant of Route 2
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